![molecular formula C19H18N4O2 B5539411 N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine](/img/structure/B5539411.png)

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

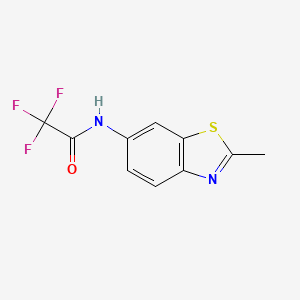

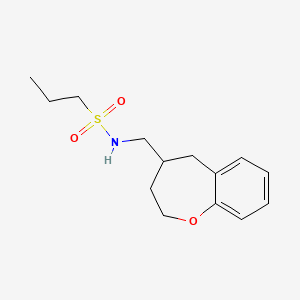

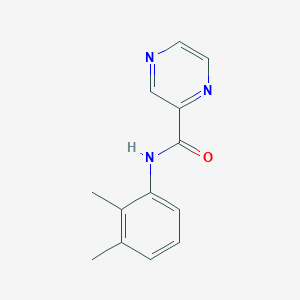

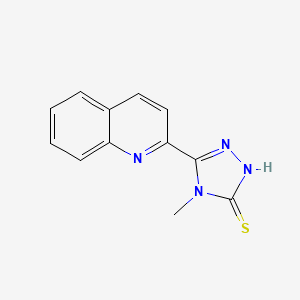

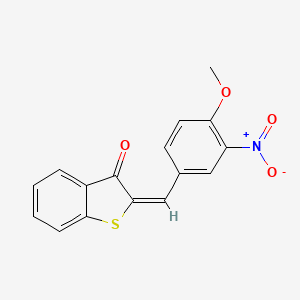

The synthesis of pyrazole derivatives, including compounds similar to "N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine," involves reactions between hydroxymethyl pyrazole derivatives and primary amines. These reactions yield a series of compounds characterized by their pyrazole structures and functionalized amine groups. The synthesis processes are typically confirmed through spectroscopic methods such as FT-IR, UV-visible, proton NMR, and mass spectroscopy, along with single-crystal X-ray crystallography (Titi et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often complex, with the molecules exhibiting specific geometric parameters. Crystallographic analysis can reveal the orientation of functional groups and the overall 3D structure of the compound. The angle between different planes within the molecule and the in-plane alignment of specific atoms are crucial for understanding the compound's reactivity and interactions (Titi et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives can participate in a variety of chemical reactions, owing to their functional groups. The reactivity can be influenced by the presence of nitro groups, amine functionalities, and the pyrazole ring itself. These compounds are known for their potential biological activities, which can be attributed to the specific arrangement and types of functional groups present in their structure (Titi et al., 2020).

Aplicaciones Científicas De Investigación

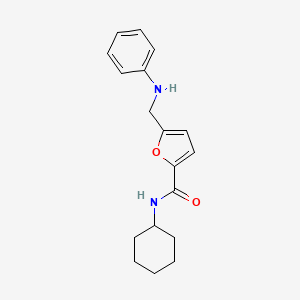

Synthesis and Characterization

Researchers have developed various synthetic routes and characterized pyrazole derivatives, demonstrating their potential in creating complex molecules with significant biological activities. For instance, Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, revealing their antitumor, antifungal, and antibacterial properties. The structural elucidation through techniques like X-ray crystallography and spectroscopy highlighted the compounds' geometric parameters and potential biological applications (Titi et al., 2020).

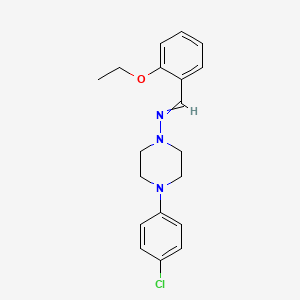

Advanced Material Applications

Compounds related to N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine are investigated for their potential in advanced materials applications. For example, the work by Saroja et al. (2004) on the synthesis of alkylated aminofluorenes by palladium-catalyzed substitution at halofluorenes opens up avenues for their use as fluorescence probes for studying solvation dynamics, indicating their significance in material science and sensor technology (Saroja et al., 2004).

Corrosion Inhibition

Another application of pyrazole derivatives includes their use as corrosion inhibitors. Chetouani et al. (2005) investigated the inhibitory effect of synthesized bipyrazole compounds on the corrosion of pure iron in acidic media. Their findings show that these compounds are efficient corrosion inhibitors, which is crucial for extending the life of metal structures and components in industrial applications (Chetouani et al., 2005).

Catalytic Applications

The exploration of catalytic properties of compounds with pyrazole cores is significant. Tregubov et al. (2013) synthesized Rh(I) complexes bearing N,N and N,P ligands anchored on glassy carbon electrodes, demonstrating their application as recyclable catalysts for hydroamination reactions. This highlights the compound's potential in catalysis and sustainable chemical processes (Tregubov et al., 2013).

Propiedades

IUPAC Name |

N-[(3,5-dimethylpyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-12-7-13(2)22(21-12)11-20-16-3-5-18-14(9-16)8-15-10-17(23(24)25)4-6-19(15)18/h3-7,9-10,20H,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSPSZJLUQAAES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CNC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,5-dimethylpyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)

![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)

![2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)

![2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)